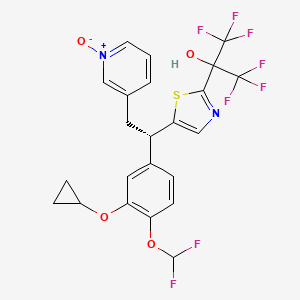
L-869298
概要
説明
L 869298は、環状アデノシン一リン酸(cAMP)の細胞内レベルの調節において重要な役割を果たす酵素であるホスホジエステラーゼ-4(PDE4)の強力かつ選択的な阻害剤です。 この化合物は、免疫応答を調節する能力により、さまざまな炎症性および呼吸器疾患の治療に大きな可能性を示しています .
準備方法
L 869298の合成には、いくつかの重要なステップが含まれます。L 869298のキログラム量の調製に適した実用的なエナンチオ選択的プロセスが開発されました。 このプロセスはクロマトグラフィーを使用する必要がないため、工業生産に効率的です . 合成経路には、チアゾール誘導体の5位での位置選択的脱プロトン化とそれに続くニトリルの付加による主要な中間体の形成が含まれます . 前駆体アルデヒドの調製には、3-ヒドロキシ-4-(ジフルオロメトキシ)ベンズアルデヒドの1-ブロモ-2-クロロエタンによるアルキル化が含まれ、クロロエチルエーテルが得られます .
化学反応の分析
L 869298は、以下を含むさまざまな化学反応を受けます。
還元: この反応には、水素の付加または酸素の除去が含まれ、通常は水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用します。
置換: この反応には、ある官能基を別の官能基と置換することが含まれ、多くの場合、ハロゲンまたは求核試薬などの試薬を使用します。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、L 869298の酸化は、さまざまな酸素化誘導体を生じる可能性がありますが、還元は、さまざまな水素化された形態を生じる可能性があります。
科学研究アプリケーション
L 869298は、以下を含む、幅広い科学研究アプリケーションを持っています。
化学: ホスホジエステラーゼ-4の阻害とそのcAMPレベルへの影響を調べるためのツール化合物として使用されます。
生物学: 細胞シグナル伝達および免疫応答におけるcAMPの役割を理解するための研究に使用されます。
医学: 喘息や慢性閉塞性肺疾患(COPD)などの炎症性および呼吸器疾患の治療における潜在的な治療効果について調査されています.
科学的研究の応用
L 869298 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase-4 and its effects on cAMP levels.
Biology: Employed in research to understand the role of cAMP in cellular signaling and immune responses.
作用機序
L 869298は、ホスホジエステラーゼ-4を選択的に阻害することで効果を発揮し、これにより、細胞内環状アデノシン一リン酸(cAMP)レベルが上昇します。 cAMPレベルの上昇は、免疫応答の調節と炎症の軽減をもたらします . L 869298の分子標的は、ホスホジエステラーゼ-4酵素であり、その阻害は、cAMPの通常の分解を阻害し、それによってそのシグナル伝達経路を強化します .
類似の化合物との比較
L 869298は、その高い効力と選択性により、ホスホジエステラーゼ-4阻害剤の中でユニークです。類似の化合物には以下が含まれます。
ロフルミラスト: COPDの治療に使用される別の選択的なホスホジエステラーゼ-4阻害剤。
シロミラスト: 炎症性疾患の治療における潜在的な可能性について調査されてきたホスホジエステラーゼ-4阻害剤。
アプレミラスト: 乾癬性関節炎と尋常性乾癬の治療に使用される選択的なホスホジエステラーゼ-4阻害剤。
これらの化合物と比較して、L 869298は、hERGカリウムチャネルに対する活性が低いことが示されており、心臓の副作用のリスクを軽減する可能性があります .
類似化合物との比較
L 869298 is unique among phosphodiesterase-4 inhibitors due to its high potency and selectivity. Similar compounds include:
Roflumilast: Another selective phosphodiesterase-4 inhibitor used in the treatment of COPD.
Cilomilast: A phosphodiesterase-4 inhibitor that has been investigated for its potential in treating inflammatory diseases.
Apremilast: A selective phosphodiesterase-4 inhibitor used in the treatment of psoriatic arthritis and plaque psoriasis.
Compared to these compounds, L 869298 has shown a lower activity against the hERG potassium channel, which may reduce the risk of cardiac side effects .
生物活性
L-869298, also known as FINO2, is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its unique biological activities, particularly its role as a ferroptosis-inducing peroxide . This compound is characterized by its ability to indirectly inhibit glutathione peroxidase 4 (GPX4) , an enzyme crucial for cellular antioxidant defense, leading to increased oxidative stress and subsequent cell death through ferroptosis. This mechanism distinguishes this compound from traditional apoptosis-inducing agents and positions it as a potential therapeutic agent in various diseases associated with oxidative stress, particularly in oncology.
This compound induces ferroptosis by disrupting the balance of reactive oxygen species (ROS) and antioxidants within cells. The inhibition of GPX4 reduces the detoxification of lipid hydroperoxides, resulting in lipid peroxidation and cell death. This process is selective for cancer cells, which are often more reliant on GPX4 for survival compared to normal cells.
Comparative Analysis with Other Compounds
The following table summarizes the mechanisms and unique features of this compound compared to other known ferroptosis inducers:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| This compound | Induces ferroptosis via GPX4 inhibition | Selective targeting of cancer cells |
| Erastin | Inhibits cystine uptake | Acts on cystine-glutamate antiporter |
| RSL3 | Directly inhibits GPX4 | More potent than many other inducers |
| Sorafenib | Multi-targeted kinase inhibitor; induces apoptosis and ferroptosis | Primarily used in liver cancer treatment |
This compound's selective targeting mechanism makes it a promising candidate for cancer therapy, offering potential advantages over traditional chemotherapeutic agents.
In Vitro Studies
Research has demonstrated that this compound effectively induces ferroptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to significant cell death in breast cancer cells while sparing normal epithelial cells. The study highlighted the compound's potential for targeted cancer therapy without the typical side effects associated with conventional treatments.
In Vivo Studies
Animal models have further validated the efficacy of this compound. In a murine model of glioblastoma, administration of this compound resulted in reduced tumor growth and prolonged survival compared to control groups. These findings underscore the compound's therapeutic potential and warrant further investigation into its clinical applications.
Structure-Activity Relationship (SAR)
The optimization of this compound has been explored through various structure-activity relationship studies. These studies have identified key structural components that enhance its potency as a PDE4 inhibitor while minimizing off-target effects. Notably, this compound exhibits an IC50 of 0.5 nM for PDE4A, making it one of the most potent inhibitors in its class .
特性
CAS番号 |
362718-73-8 |
|---|---|
分子式 |
C23H18F8N2O4S |
分子量 |
570.5 g/mol |
IUPAC名 |
2-[5-[(1S)-1-[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-3-yl)ethyl]-1,3-thiazol-2-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C23H18F8N2O4S/c24-20(25)37-16-6-3-13(9-17(16)36-14-4-5-14)15(8-12-2-1-7-33(35)11-12)18-10-32-19(38-18)21(34,22(26,27)28)23(29,30)31/h1-3,6-7,9-11,14-15,20,34H,4-5,8H2/t15-/m0/s1 |
InChIキー |
YDLQPURWTSDWCC-HNNXBMFYSA-N |
SMILES |
C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |
異性体SMILES |
C1CC1OC2=C(C=CC(=C2)[C@H](CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |
正規SMILES |
C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(2-((3-cyclopropyloxy-4-difluoromethoxy)phenyl)-2-(5-(2-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoro)ethyl)thiazolyl)ethyl)pyridine N-oxide L 869,298 L 869298 L 869299 L-869,298 L-869298 L-869299 L869,298 L869299 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















